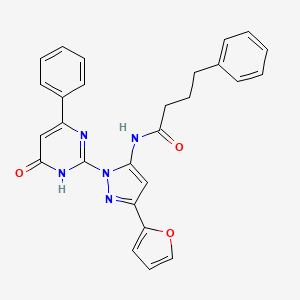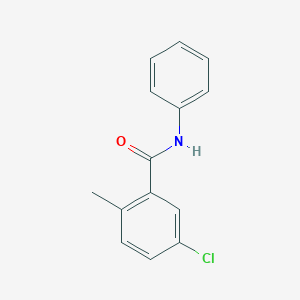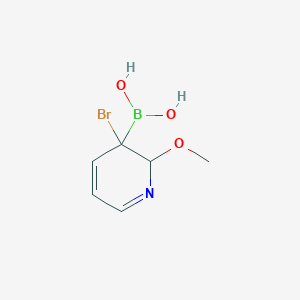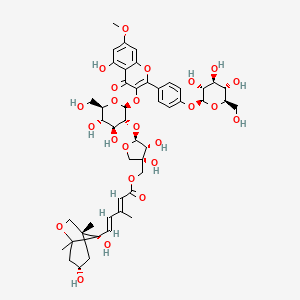
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide is a complex organic compound that features multiple functional groups, including furan, pyrazole, pyrimidine, and amide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via condensation reactions with appropriate reagents.
Attachment of the Furan Ring: The furan ring can be attached through electrophilic aromatic substitution or other suitable methods.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under suitable conditions.
Reduction: The pyrimidine and amide groups can be reduced using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide
- N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide
Uniqueness
The unique combination of functional groups in N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C27H23N5O3 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C27H23N5O3/c33-25(15-7-11-19-9-3-1-4-10-19)29-24-17-22(23-14-8-16-35-23)31-32(24)27-28-21(18-26(34)30-27)20-12-5-2-6-13-20/h1-6,8-10,12-14,16-18H,7,11,15H2,(H,29,33)(H,28,30,34) |
InChI-Schlüssel |
BBENWFRZGDVTRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)



![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)

![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)

![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)


![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)

